molecular formula C19H17N3O2S2 B1674690 LED209 CAS No. 245342-14-7

LED209

カタログ番号: B1674690
CAS番号: 245342-14-7
分子量: 383.5 g/mol
InChIキー: HNDRSTUKPCLQLT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路および反応条件: LED209の合成には、重要な中間体の形成とその後の最終生成物の形成に至る反応を含む複数のステップが含まれます。 詳細な合成経路および反応条件は、機密情報であり、完全な詳細が公表されていません。 合成には、目的の化学構造を実現するために特定の試薬と触媒を使用することが知られています .

工業的製造方法: this compoundの工業的製造は、高純度と収率を確保するために厳格なプロトコルに従います。 プロセスには、最適化された反応条件を用いた大規模合成が含まれ、その後、結晶化やクロマトグラフィーなどの精製工程を経て、高純度の最終生成物が得られます .

化学反応の分析

反応の種類: LED209は、以下を含むさまざまな化学反応を起こします。

    酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

    還元: 還元反応は、this compound内の官能基を修飾することができます。

    置換: this compoundは、特定の原子または基が他の原子または基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件:

    酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。

    置換: ハロゲンや求核剤などの試薬を適切な条件下で使用します。

形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化により酸化された誘導体が生成される可能性があり、一方、置換反応により、this compoundのさまざまな置換アナログが生成される可能性があります .

4. 科学研究の応用

This compoundは、以下を含む幅広い科学研究の応用範囲を持っています。

科学的研究の応用

Scientific Research Applications

  • Antivirulence Strategy : LED209 has been demonstrated to effectively reduce virulence traits in various pathogens, including Escherichia coli, Salmonella enterica, and Francisella tularensis. In vitro studies have shown that treatment with this compound results in a marked decrease in virulence-associated behaviors such as motility and biofilm formation .
  • In Vivo Efficacy : Research involving murine models has indicated that this compound can significantly protect against infections caused by S. enterica and F. tularensis. In these studies, this compound administration led to lower mortality rates compared to untreated controls, highlighting its potential as both a therapeutic and prophylactic agent .
  • Broad-Spectrum Activity : this compound exhibits broad-spectrum antivirulence activity against multiple Gram-negative pathogens, including multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. This characteristic makes it a valuable candidate for addressing the growing concern of antibiotic resistance in clinical settings .

Case Study 1: Protection Against Vibrio parahaemolyticus

A study investigated the effects of this compound on Vibrio parahaemolyticus AHPND strain (Vp AHPND 123). The results showed that treatment with this compound significantly reduced swimming motility and biofilm formation. Importantly, shrimp challenged with Vp AHPND 123 treated with this compound exhibited survival rates of 40% to 47%, compared to only 8% survival in untreated controls .

Treatment ConcentrationSurvival Rate (%)
Control (untreated)8
50 nM this compound40
100 nM this compound47

Case Study 2: Murine Infection Models

In murine models infected with S. enterica, administration of this compound resulted in significantly lower mortality rates compared to untreated groups. The study demonstrated that this compound could serve both as a treatment for existing infections and as a preventive measure against future infections.

Treatment GroupMortality Rate (%)
Control (untreated)High
This compound treatedLow

Pharmacokinetics and Toxicity

This compound has favorable pharmacokinetic properties and does not exhibit toxicity in vitro or in rodent models. This safety profile is crucial for its development as a therapeutic agent, particularly given the increasing prevalence of antibiotic-resistant infections .

作用機序

LED209は、細菌受容体QseCを選択的に阻害するプロドラッグとして作用します。 それは、ノルエピネフリンやエピネフリンなどのシグナル伝達分子のQseCへの結合を阻止し、それによってQseC媒介性の毒性遺伝子発現の活性化を阻害します。 このメカニズムは、いくつかのグラム陰性病原体の毒性を阻害しますが、それらの増殖には影響を与えず、これは薬物耐性を防ぐために望ましい特徴です .

6. 類似の化合物との比較

This compoundは、QseCに対する高い選択性と、細菌の増殖に影響を与えることなく毒性を阻害する能力においてユニークです。 類似の化合物には、以下が含まれます。

    QseC阻害剤: QseCを標的とする他の低分子阻害剤ですが、選択性と効力は異なる場合があります。

    抗菌剤: 抗生物質などの、細菌の増殖を標的とする化合物ですが、耐性発生につながる可能性があります。

This compoundは、その特定の作用機序と耐性発生のリスクを軽減する可能性によって際立っています .

類似化合物との比較

LED209 is unique in its high selectivity for QseC and its ability to inhibit virulence without affecting bacterial growth. Similar compounds include:

    QseC inhibitors: Other small molecule inhibitors targeting QseC, though they may differ in selectivity and potency.

    Antibacterial agents: Compounds like antibiotics that target bacterial growth, but may lead to resistance development.

This compound stands out due to its specific mechanism of action and its potential to reduce the risk of resistance development .

生物活性

LED209 is a small molecule identified as a potent inhibitor of the QseC sensor kinase, which plays a crucial role in the virulence of various Gram-negative bacterial pathogens. This compound has garnered attention due to its unique mechanism of action and potential as an antivirulence agent, offering a novel approach to combat bacterial infections without promoting resistance.

This compound functions primarily by acting as a prodrug. Upon entering bacterial cells, it releases an active warhead that allosterically modifies QseC, thereby impairing its function. This inhibition prevents the autophosphorylation of QseC, which is essential for the activation of virulence gene expression in response to host signaling molecules such as epinephrine and norepinephrine .

Key Features of this compound:

  • Prodrug Nature : this compound is converted within bacterial cells to release the active component, isothiocyanate OM188, which interacts with QseC.
  • Selectivity : It exhibits high selectivity for QseC, minimizing effects on other cellular processes and reducing the likelihood of resistance development .
  • Non-toxic : this compound does not inhibit bacterial growth directly, which may lead to less evolutionary pressure for resistance compared to traditional antibiotics .

In Vitro Studies

This compound has demonstrated significant efficacy in vitro against multiple pathogenic strains:

  • EHEC (Enterohemorrhagic Escherichia coli) : Treatment with this compound resulted in a marked reduction in virulence traits, including the inhibition of protein secretion necessary for pathogenicity .
  • Salmonella enterica : The compound significantly decreased the expression of virulence genes and reduced bacterial survival in host tissues during infection models .
  • Pseudomonas aeruginosa and Klebsiella pneumoniae : this compound inhibited biofilm formation in multidrug-resistant clinical isolates, showcasing its potential for treating infections caused by these pathogens .

In Vivo Studies

The effectiveness of this compound has also been validated through various animal models:

  • Murine Models : In studies involving mice infected with F. tularensis or S. Typhimurium, this compound administration resulted in significantly improved survival rates. For example, 80% of mice treated with this compound survived 9 days post-infection compared to only 10% survival in untreated controls .
  • Survival Rates : A single oral dose of this compound administered post-infection was shown to provide substantial protection against lethal doses of pathogens, demonstrating its potential as both a therapeutic and prophylactic agent .

Structure-Activity Relationship (SAR)

Extensive SAR studies have indicated that minor modifications to the structure of this compound can significantly impact its biological activity. The compound can be divided into four major regions, with specific alterations leading to variations in potency and selectivity against QseC .

ModificationEffect on Activity
Alteration of aniline groupAbolished bioactivity
Changes to warhead structureAltered binding affinity

Case Studies

  • EHEC Infection Model :
    • In vitro application of this compound abolished AE lesion formation on epithelial cells at concentrations as low as 5 pM.
    • Mice infected with EHEC showed a significant reduction in bacterial load when treated with this compound, correlating with decreased virulence factor expression.
  • Salmonella Typhimurium Study :
    • Administration of this compound led to a tenfold reduction in colony-forming units recovered from infected murine spleens and livers.
    • The compound inhibited the expression of the sifA gene, critical for systemic disease development.

特性

IUPAC Name

1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c23-26(24,22-17-9-5-2-6-10-17)18-13-11-16(12-14-18)21-19(25)20-15-7-3-1-4-8-15/h1-14,22H,(H2,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDRSTUKPCLQLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392338
Record name 1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245342-14-7
Record name LED-209
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245342147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LED-209
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V62AG9LR2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Triethylamine (0.07 mL, 0.5 mmol) and phenyl isothiocyanate (2.1 mL, 11 mmol) were added sequentially to a solution of 4 (2.48 g, 10 mmol) in dry THF (10 mL). After heating under reflux for 48 h, all volatiles were removed under vacuum, and the resulting crude material was purified by flash chromatography on silica gel (hexanes/acetone, 3:1) to afford N-phenyl-4-[[(phenylamino)thioxomethyl]amino]benzenesulfonamide (5, also called LED209) (1.34 g, 35%) as a white solid, mp 160-162° C. 1H NMR (CD3COCD3, 300 MHz) δ 9.35 (br s, 1H), 9.30 (br s, 1H), 8.98 (br s, 1H), 7.80-7.72 (m, 4H), 7.51-7.47 (m, 2H), 7.38-7.33 (m, 2H), 7.28-7.16 (m, 5H), 7.08-7.04 (m, 1H); 13C NMR (CD3COCD3, 75 MHz) δ 180.2, 143.9, 138.9, 138.2, 135.2, 129.3 (2C), 129.1 (2C), 127.9 (2C), 125.8, 124.6 (3C), 122.8 (2C), 120.8 (2C).
Quantity
0.07 mL
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LED209
Reactant of Route 2
Reactant of Route 2
LED209
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
LED209
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
LED209
Reactant of Route 5
Reactant of Route 5
LED209
Reactant of Route 6
Reactant of Route 6
LED209

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。